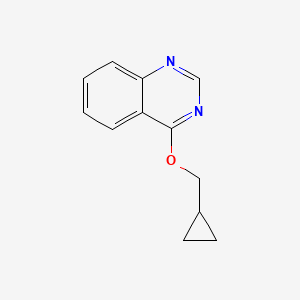

4-(Cyclopropylmethoxy)quinazoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(cyclopropylmethoxy)quinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-4-11-10(3-1)12(14-8-13-11)15-7-9-5-6-9/h1-4,8-9H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXAWTDBLNOJBLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyclopropylmethoxy Quinazoline and Its Derivatives

General Synthetic Approaches to Quinazoline (B50416) and Quinazolinone Cores in Academic Laboratories

Classical Cyclization and Condensation Reactions for Quinazoline Synthesis

Historically, the construction of the quinazoline ring system has relied on well-established cyclization and condensation reactions. These methods typically involve the formation of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) derivative.

A common strategy involves the reaction of 2-aminobenzonitriles or 2-aminobenzamides with a suitable one-carbon synthon. For instance, the reaction of 2-aminobenzamides with aldehydes, followed by cyclization, is a direct route to quinazolin-4(3H)-ones. researchgate.net Visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using a photocatalyst like fluorescein (B123965) has been reported as a green and efficient method. researchgate.net

Another classical approach is the reaction of 2-aminobenzaldehydes or 2-aminoketones with a nitrogen source, such as ammonia (B1221849) or urea (B33335). nih.gov For example, the reaction of 2-aminobenzophenones with benzylamines in the presence of an oxidizing agent like DDQ can yield 2-arylquinazolines. nih.gov

The Dieckmann condensation, an intramolecular Claisen condensation, can be employed to form cyclic β-keto esters, which are precursors to certain quinazoline derivatives. youtube.commasterorganicchemistry.com This reaction involves the intramolecular cyclization of a diester to form a five or six-membered ring, a key structural element in some quinazoline synthesis pathways. youtube.commasterorganicchemistry.com

A variety of classical named reactions have also been adapted for quinazoline synthesis. These often involve multi-step sequences but provide reliable access to a range of substituted quinazolines. nih.gov

| Classical Synthesis Example | Starting Materials | Key Transformation | Product Type |

| Visible Light-Induced Cyclization | 2-Aminobenzamides, Aldehydes | Photocatalytic condensation and cyclization | Quinazolin-4(3H)-ones |

| Oxidative Cyclization | 2-Aminobenzophenones, Benzylamines | DDQ-mediated oxidative condensation | 2-Arylquinazolines |

| Condensation with Urea | Aldehydes, Urea, Dimedone | Multi-component reaction and cyclization | Quinazoline derivatives |

Transition Metal-Catalyzed Methodologies for Quinazoline Formation

The advent of transition metal catalysis has revolutionized the synthesis of quinazolines, offering milder reaction conditions, broader substrate scope, and higher efficiency compared to many classical methods. nih.govfrontiersin.org Various transition metals, including nickel, palladium, and iridium, have been successfully employed in the construction of the quinazoline scaffold. nih.govfrontiersin.orgmdpi.com

Nickel catalysis has emerged as a powerful tool for the synthesis of quinazolines and their derivatives. mdpi.comorganic-chemistry.org Nickel-catalyzed annulation reactions of benzylamines and nitriles via C-H activation provide a direct route to C-2 substituted quinazolines. mdpi.com Furthermore, nickel(0)-catalyzed synthesis of quinazolinediones from isatoic anhydrides and isocyanates has been developed, with XANTPHOS identified as an optimal ligand for this transformation. organic-chemistry.orgnih.govamericanelements.com This method has shown broad compatibility with sterically hindered isocyanates. organic-chemistry.org

| Nickel-Catalyzed Reaction | Starting Materials | Catalyst/Ligand | Key Feature |

| Annulation | Benzylamines, Nitriles | Nickel catalyst | C-H activation |

| Quinazolinedione Synthesis | Isatoic anhydrides, Isocyanates | Ni(0)/XANTPHOS | High conversion rates |

Palladium-catalyzed cross-coupling reactions are extensively used in the synthesis of functionalized quinazolines. nih.govnih.gov The Suzuki-Miyaura cross-coupling reaction, which forms C-C bonds between organoboron compounds and organic halides, is a versatile method for introducing substituents onto the quinazoline core. nih.govmdpi.com For instance, 6-substituted-quinazolin-4(3H)-ones can be synthesized via Suzuki-Miyaura coupling. nih.gov

Palladium catalysis also enables three-component tandem reactions for the one-pot assembly of diverse quinazolines. acs.org One such example involves the reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids. acs.org Additionally, palladium-catalyzed reactions have been used for the synthesis of quinazolin-4(3H)-imines from carbodiimides, isocyanides, and nucleophiles. rsc.org

| Palladium-Catalyzed Reaction | Starting Materials | Catalyst System | Bond Formed |

| Suzuki-Miyaura Coupling | Halogenated quinazolines, Boronic acids/esters | Pd(dppf)Cl₂, Na₂CO₃ | C-C |

| Three-Component Tandem Reaction | 2-Aminobenzonitriles, Aldehydes, Arylboronic acids | Palladium catalyst | C-C |

| Iminie Synthesis | Carbodiimides, Isocyanides, Nucleophiles | Palladium catalyst | C-N |

Iridium catalysis has proven effective in the synthesis of quinazolines through acceptorless dehydrogenative coupling (ADC) reactions. thieme-connect.comthieme-connect.com This atom-economical approach allows for the direct formation of quinazolines from readily available starting materials like 2-aminoarylmethanols and amides or nitriles. thieme-connect.comthieme-connect.com The use of cyclometalated iridium complexes as catalysts has been shown to be particularly efficient for these transformations, often proceeding under mild conditions. nih.govrsc.org A one-pot oxidative cyclization of primary alcohols with o-aminobenzamides to quinazolinones has also been achieved using an iridium catalyst. acs.org

| Iridium-Catalyzed Reaction | Starting Materials | Catalyst Type | Key Advantage |

| Acceptorless Dehydrogenative Coupling | 2-Aminoarylmethanols, Amides/Nitriles | Iridium complex | High atom economy |

| Oxidative Cyclization | Primary alcohols, o-Aminobenzamides | [Cp*IrCl₂]₂ | One-pot synthesis |

Applications of Flow Chemistry in Quinazoline Synthesis Research

Flow chemistry, characterized by the continuous processing of reactions in reactors such as microreactors or packed-bed reactors, offers significant advantages over traditional batch synthesis. researchgate.netmdpi.com These benefits include enhanced safety, improved efficiency, and easier scalability. mdpi.comresearchgate.net While the application of flow chemistry to quinazoline synthesis is an emerging area, it holds considerable promise for the development of more sustainable and efficient manufacturing processes for these important compounds. researchgate.netresearchgate.net The precise control over reaction parameters in flow systems can lead to higher yields and selectivities, as well as reduced reaction times. mdpi.com

Specific Strategies for Incorporating the Cyclopropylmethoxy Moiety at the C-4 Position of the Quinazoline Ring

The introduction of the cyclopropylmethoxy group at the C-4 position of the quinazoline scaffold is a critical step in the synthesis of the target compound. This is primarily achieved through nucleophilic substitution on a suitably activated quinazoline precursor.

Nucleophilic Aromatic Substitution Reactions at the C-4 Position

The most prevalent method for installing an alkoxy group at the C-4 position of a quinazoline ring is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy relies on the high reactivity of the C-4 position towards nucleophiles, especially when a good leaving group, such as a halogen, is present.

The synthesis begins with the preparation of a 4-chloroquinazoline (B184009) intermediate. This is often accomplished by treating the corresponding 4-hydroxyquinazoline (B93491) (which exists in tautomeric equilibrium with quinazolin-4(3H)-one) with a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 4-chloroquinazoline is highly reactive due to the electron-withdrawing nature of the quinazoline ring system.

Theoretical studies, including DFT calculations, have shown that the carbon atom at the C-4 position of halo-substituted quinazolines possesses a high LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it exceptionally susceptible to nucleophilic attack. researchgate.netresearchgate.netnih.gov This inherent electronic property directs the regioselectivity of the substitution, favoring the C-4 position over other sites. researchgate.netresearchgate.netnih.gov

The SNAr reaction proceeds by reacting 4-chloroquinazoline with the alkoxide of cyclopropylmethanol (B32771). The alkoxide is generated in situ by treating cyclopropylmethanol with a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The cyclopropylmethoxide anion then acts as the nucleophile, attacking the C-4 position and displacing the chloride ion to yield the final product, 4-(cyclopropylmethoxy)quinazoline.

General Reaction Scheme:

Chlorination: 4-Hydroxyquinazoline + POCl₃ → 4-Chloroquinazoline

Alkoxide Formation: Cyclopropylmethanol + Base → Cyclopropylmethoxide

SNAr Reaction: 4-Chloroquinazoline + Cyclopropylmethoxide → this compound

Reactions Involving Cyclopropylmethanol Derivatives as Precursors

An alternative strategy involves using a derivative of cyclopropylmethanol, such as (bromomethyl)cyclopropane (B137280), as an electrophile to alkylate a nucleophilic quinazoline precursor. This approach reverses the roles of the two key fragments. The synthesis would start with 4-hydroxyquinazoline, which, under basic conditions, can be deprotonated at the N-3 or O-4 position to form a nucleophile. This nucleophile can then react with (bromomethyl)cyclopropane to form the desired ether linkage.

The synthesis of the (bromomethyl)cyclopropane precursor from the readily available cyclopropylmethanol is well-documented and can be achieved through several methods. These reactions typically involve converting the alcohol's hydroxyl group into a better leaving group, followed by substitution with a bromide ion.

Table 1: Selected Synthetic Methods for (Bromomethyl)cyclopropane from Cyclopropylmethanol

| Reagents | Solvent | Key Features |

|---|---|---|

| Triphenylphosphine, Bromine | Dimethylformamide (DMF) | Reaction proceeds by forming a triphenylbromophosphonium bromide intermediate, which then reacts with the alcohol. google.comchemicalbook.com |

| N-Bromosuccinimide, Triphenylphosphite | Polar Aprotic Solvent (e.g., DMF) | A method developed to avoid the use of molecular bromine and operate at low temperatures to ensure stability. google.com |

| N-Bromosuccinimide, Dimethyl Sulfide | Organic Solvent | Forms a dimethyl sulfide/N-bromosuccinimide complex that reacts with cyclopropanemethanol, yielding high purity product. google.com |

Once the electrophilic precursor is synthesized, it can be reacted with 4-hydroxyquinazoline in the presence of a base like potassium carbonate in a polar aprotic solvent to yield this compound.

Advanced Derivatization Strategies for Optimizing this compound Analogs

To explore the structure-activity relationships (SAR) and optimize the biological properties of quinazoline-based compounds, medicinal chemists employ various derivatization strategies. These involve systematic modifications to different parts of the molecule.

Systematic Modifications at the C-6 and C-7 Positions of the Quinazoline Ring

The benzene portion of the quinazoline ring, specifically the C-6 and C-7 positions, is a common site for modification. Introducing substituents at these positions can significantly influence the molecule's electronic properties, solubility, and interaction with biological targets. Research has shown that electron-donating groups, such as methoxy (B1213986) or other alkoxy groups, at the C-6 and C-7 positions are often crucial for the biological activity of quinazoline-based inhibitors, particularly for tyrosine kinases.

The most efficient way to introduce these modifications is to begin the synthesis with an already substituted anthranilic acid derivative. For example, to synthesize an analog with methoxy groups at C-6 and C-7, one would start with 4,5-dimethoxyanthranilic acid. This starting material is then carried through the cyclization and substitution steps to build the final, decorated quinazoline scaffold. Studies have demonstrated that tuning substitutions at these positions can lead to significant changes in potency and selectivity against specific enzymes like RIPK2 and RIPK3 kinases. rsc.org

Table 2: Impact of C-6 and C-7 Substitutions on Quinazoline Derivatives

| Position(s) | Substituent Type | Reported Impact |

|---|---|---|

| C-6, C-7 | Dimethoxy | Often required for potent inhibitory activity against receptor tyrosine kinases. nih.gov |

| C-6 | Halogens (e.g., Iodo) | Can be detrimental to activity in some contexts. nih.gov |

| C-6, C-7 | Various Alkoxy, Morpholino-propoxy | Used to modulate kinase selectivity and improve pharmacokinetic properties. chemicalbook.com |

| C-6 | Bromine, Iodine | Halogen substitution at C-6 and C-8 has been shown to improve antimicrobial activity in certain quinazolinone series. urmia.ac.ir |

Exploration of Substitutions on the Cyclopropylmethoxy Group

Another avenue for derivatization is the direct modification of the cyclopropylmethoxy moiety itself. This could involve introducing substituents on the cyclopropyl (B3062369) ring or altering the methylene (B1212753) linker. While this strategy is less commonly reported for this specific class of compounds compared to modifications on the main quinazoline ring, it represents a potential area for fine-tuning molecular properties.

The synthesis of such analogs would require appropriately substituted precursors. For instance, creating a derivative with a methyl group on the cyclopropane (B1198618) ring would necessitate the synthesis of (1-methylcyclopropyl)methanol, followed by its conversion to a suitable precursor for either the nucleophilic or electrophilic strategies described in section 2.2. The synthesis of various substituted bromomethyl cyclopropanes has been reported, which could serve as key intermediates for this purpose. mdpi.com These precursors could then be used to introduce structurally diverse cyclopropylmethoxy analogs at the C-4 position, allowing for a detailed exploration of the steric and electronic requirements of the binding pocket.

Impact of Variations in the Aniline (B41778) Moiety at the C-4 Position

In many biologically active quinazoline derivatives, the C-4 position is occupied by a substituted aniline group rather than an alkoxy group. For these 4-anilinoquinazoline (B1210976) analogs, the cyclopropylmethoxy group is typically found elsewhere on the scaffold, often at the C-6 or C-7 position. This structural motif is a cornerstone of many potent epidermal growth factor receptor (EGFR) kinase inhibitors.

In this molecular architecture, the aniline ring provides a critical vector for establishing interactions with the target protein. The nature and position of substituents on this aniline ring have a profound impact on binding affinity and selectivity. The synthesis of these compounds generally involves the SNAr reaction between a 4-chloro-6/7-(cyclopropylmethoxy)quinazoline and a substituted aniline.

Table 3: Influence of Aniline Ring Substitutions in 4-Anilinoquinazoline Analogs

| Aniline Substituent Position | Substituent Type | Reported Impact |

|---|---|---|

| meta (3'-position) | Small, electron-withdrawing groups (e.g., Cl, Br, C≡N) | Often enhances inhibitory activity against EGFR. |

| para (4'-position) | Halogens (e.g., Fluoro) | Common in many potent kinase inhibitors; can improve binding and metabolic stability. |

| ortho (2'-position) | Various groups | Can influence the rotational barrier of the aniline ring, affecting the conformation and binding mode. |

| Multiple Positions | Halogens, Methoxy, etc. | Used to fine-tune activity and selectivity across different kinases. |

Microwave-assisted N-arylation protocols have been developed to rapidly synthesize libraries of these 4-anilinoquinazolines, facilitating the efficient exploration of SAR. The general finding is that small, lipophilic groups are often preferred on the aniline ring to maximize potency.

Molecular Pharmacology and Target Interaction Studies of 4 Cyclopropylmethoxy Quinazoline Derivatives

Investigation of Protein Kinase Inhibition Profiles

Derivatives of the 4-(cyclopropylmethoxy)quinazoline scaffold have been investigated for their ability to inhibit a variety of protein kinases. nih.gov The core quinazoline (B50416) structure serves as a versatile backbone for the design of specific kinase inhibitors. doaj.orgmdpi.com

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition by this compound Analogs

The 4-anilinoquinazoline (B1210976) scaffold is a well-established inhibitor of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. mdpi.complos.org These compounds typically function by competing with ATP at the EGFR binding site. mdpi.com The development of various quinazoline derivatives has been a focus of research to enhance inhibitory activity against both wild-type and mutant forms of EGFR. nih.govresearchgate.net

For instance, certain 4-anilinoquinazoline derivatives have demonstrated potent inhibitory activity against EGFR. The substitution pattern on the anilino ring and the quinazoline core plays a crucial role in determining the potency and selectivity of these inhibitors. nih.gov Some analogs have shown higher antiproliferative activity on EGFR-positive cell lines than existing drugs like gefitinib. nih.gov The introduction of specific moieties, such as a 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394) group, has led to compounds with broad inhibitory activity against a panel of mutated kinases. nih.gov

| Compound | Modification | Target | IC50 (nM) | Reference |

|---|---|---|---|---|

| Gefitinib | Reference Drug | EGFR | Varies | nih.gov |

| Erlotinib | Reference Drug | EGFR | Varies | researchgate.net |

| Compound 23 | Quinazolinone with substituent at 6-position | EGFRL858R/T790M | 0.2 | nih.gov |

| Compound 21 | 6-bromo-2-(pyridin-3-yl)-4-(4-bromo-phenylethylidene-hydrazinyl)quinazoline | EGFRwt | 46.1 | nih.gov |

Human Epidermal Growth Factor Receptor 2 (HER2) Kinase Inhibition and Selectivity

In addition to EGFR, Human Epidermal Growth Factor Receptor 2 (HER2) is another important target for quinazoline-based inhibitors. ekb.eg Many 4-anilinoquinazoline derivatives have been developed as dual inhibitors of both EGFR and HER2. plos.orgchemmethod.com

Research has shown that specific substitutions on the quinazoline ring can lead to potent dual inhibition. For example, a series of 6-salicyl-4-anilinoquinazoline analogs demonstrated significant inhibitory activity against both EGFR and HER2, with some compounds showing comparable or superior potency to the established drug lapatinib. plos.org The selectivity of these inhibitors for mutant EGFR over wild-type EGFR and HER2 is a key area of research to minimize off-target effects. nih.gov Click chemistry has been utilized to synthesize triazole-tethered quinazoline derivatives, leading to improved selectivity for mutant EGFR. nih.gov

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Lapatinib | HER2 | Varies | plos.org |

| Compound 21 | HER2 | 0.096 | plos.org |

| Compound 3i | HER2 | 0.079 | nih.gov |

| Compound 12 | HER2 | Near complete inhibition at 500 nM | chemmethod.com |

Phosphoinositide 3-Kinase (PI3K) Pathway Modulation

The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cell survival, proliferation, and metabolism, and its dysregulation is common in cancer. nih.govnih.gov Consequently, the PI3K pathway, including its various isoforms and downstream effectors, has become a significant target for quinazoline-based inhibitors. nih.govnih.gov

Researchers have focused on developing quinazoline derivatives that selectively inhibit specific PI3K isoforms. nih.gov The PI3K family is divided into classes, with Class IA including PI3Kα, PI3Kβ, and PI3Kδ, and Class IB including PI3Kγ. nih.gov

Studies have identified 4-aryl quinazolines as potent and selective inhibitors of the PI3Kδ isoform, which is primarily expressed in leukocytes and plays a critical role in immune cell function. nih.gov Furthermore, a series of 4-aminoquinazoline derivatives were designed and synthesized, with some compounds showing selectivity for PI3Kα. nih.gov For example, compound 6b was identified as a selective PI3Kα inhibitor with an IC50 of 13.6 nM. nih.gov Other research has led to the development of 4-pyrrolidineoxy or 4-piperidineamino substituted quinazolines as potent PI3Kδ inhibitors. researchgate.net

| Compound | Target Isoform | IC50 | Reference |

|---|---|---|---|

| Compound 6b | PI3Kα | 13.6 nM | nih.gov |

| Compound 11 | PI3Kδ | Cellularly potent | nih.gov |

| Compound A1 | PI3Kα, β, γ, δ | 4.5 nM | researchgate.net |

Inhibition of PI3K by quinazoline derivatives leads to the modulation of downstream signaling proteins, most notably Akt and the mammalian target of rapamycin (B549165) (mTOR). nih.gov The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival. nih.gov

Inhibition of PI3Kα by compounds like 6b has been shown to block the activation of the PI3K/Akt pathway in cancer cells. nih.gov This leads to a reduction in the phosphorylation of Akt. nih.gov Similarly, other quinazoline derivatives have demonstrated marked inhibitory effects on Akt phosphorylation. researchgate.net The mTOR kinase, a key component of two distinct complexes, mTORC1 and mTORC2, is also affected. mdpi.com Inhibition of mTOR can lead to complex, biphasic effects on Akt signaling. nih.gov While mTOR kinase inhibitors can effectively block mTORC1 and mTORC2, this can also relieve feedback inhibition, leading to subsequent PI3K activation and re-phosphorylation of Akt at threonine 308. nih.gov This highlights the intricate feedback mechanisms within the PI3K/Akt/mTOR signaling network. nih.govnih.govresearchgate.net

Other Relevant Protein Kinase Targets for Quinazoline Derivatives

The versatility of the quinazoline scaffold allows for its application in targeting a range of other protein kinases beyond EGFR, HER2, and PI3K. ekb.egresearchgate.netmdpi.com These include kinases involved in cell cycle regulation and inflammation. ekb.egresearchgate.net

Quinazoline derivatives have been identified as inhibitors of various other kinases such as Src, Aurora kinases, and p38 MAPK. researchgate.netmdpi.com For example, certain quinazolin-4(3H)-one derivatives have been shown to target Aurora kinase A, a promising strategy for overcoming resistance to EGFR tyrosine kinase inhibitors in non-small cell lung cancer. mdpi.com Additionally, 4-anilinoquinazolines have been investigated as inhibitors of cardiac troponin I–interacting kinase (TNNi3K). mdpi.com The inhibitory profile of quinazoline derivatives can be broad, and some compounds have shown activity against multiple kinases, including B-Raf, C-Raf, VEGFR-2, and CDK1. google.com

Elucidation of Molecular Mechanisms Beyond Kinase Inhibition

Beyond their well-documented roles as kinase inhibitors, derivatives of this compound engage with a variety of other cellular targets and pathways. These non-kinase interactions contribute significantly to their pharmacological profile, revealing a complex mechanism of action that spans modulation of neurotransmitter receptors, inhibition of inflammatory enzymes, and interference with key intracellular signaling cascades involved in disease pathogenesis. This section details these molecular mechanisms, highlighting the broader therapeutic potential of this class of compounds.

Modulation of Metabotropic Glutamate (B1630785) Receptors (mGluRs), Specifically mGlu7

Recent research has identified quinazolin-4-one derivatives as modulators of the metabotropic glutamate receptor 7 (mGlu7), a receptor implicated in various neurological and psychiatric disorders. Specifically, certain derivatives have been characterized as negative allosteric modulators (NAMs) of mGlu7. nih.gov The mGlu7 receptor is a presynaptic receptor that regulates the release of neurotransmitters like GABA. nih.gov By inhibiting mGlu7, these NAMs can facilitate GABA release, which is the primary inhibitory neurotransmitter in the brain, thereby controlling and dampening excessive neuronal excitation. nih.gov

In the search for new therapeutic agents, a library of compounds was screened for mGlu7 NAM activity. Within a quinazolinone chemotype, several active compounds were identified. These findings establish the quinazolinone scaffold as a promising starting point for the development of novel mGlu7 NAMs, which could have applications in treating conditions like schizophrenia. nih.gov

| Compound ID | Structure | Target | Activity |

| ALX-063 | 3-methyl-2,6-diphenylquinazolin-4(3H)-one | mGlu7 NAM | IC₅₀ = 6.5 µM nih.gov |

| ALX-065 | 2-(2-chlorophenyl)-3-methyl-6-phenylquinazolin-4(3H)-one | mGlu7 NAM | IC₅₀ = 4.65 µM nih.gov |

| ALX-171 | 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one | mGlu7 NAM | IC₅₀ = 6.14 µM nih.gov |

This table summarizes the negative allosteric modulator (NAM) activity of specific quinazolin-4-one derivatives on the mGlu7 receptor.

Inhibition of Cyclooxygenase-2 (COX-2) Activity

The quinazolinone core is a feature of compounds that have been investigated for anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that becomes upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators.

Studies on novel 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives have demonstrated their potential as COX-2 inhibitors. Although generally less potent than the well-known COX-2 inhibitor celecoxib, these compounds show measurable activity. For instance, one derivative, 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide, exhibited a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM. nih.gov The presence of a para-sulfonamide group on one of the aryl rings is considered important for COX-2 selectivity and potency. nih.gov Further research has focused on conjugating quinazolinones with other molecules, such as ibuprofen, to enhance COX-2 selectivity. researchgate.net

| Compound Class | Key Feature | Target | Finding |

| 3-phenyl-2-phenylethenyl-3,4-dihydroquinazolin-4-ones | p-Benzenesulfonamide moiety | COX-2 | 47.1% inhibition at 20 µM for the most active analog. nih.gov |

| Quinazolinone-ibuprofen conjugates | Hybrid structure | COX-2 | Designed for increased COX-2 selectivity. researchgate.net |

This table presents findings on the COX-2 inhibitory activity of different classes of quinazolinone derivatives.

Interference with Intracellular Signaling Pathways in Disease Models

Quinazoline derivatives have been shown to exert significant influence over critical intracellular signaling pathways that are often dysregulated in chronic inflammatory diseases and cancer.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of gene expression involved in inflammation, immunity, and cell survival. mdpi.com Its hyperactivation is a hallmark of many cancers and chronic inflammatory conditions. mdpi.com The p65 subunit is a key component of the most abundant form of NF-κB activated by pathological stimuli. researchgate.net

A specific quinazoline derivative, known as EVP4593 (or QNZ), has been identified as a highly potent inhibitor of the NF-κB pathway. nih.govapexbt.com It demonstrates strong inhibitory effects on NF-κB transcriptional activation with a half-maximal inhibitory concentration (IC₅₀) of 11 nM. medchemexpress.comselleckchem.com This inhibition prevents the downstream expression of numerous pro-inflammatory and anti-apoptotic genes, making EVP4593 a valuable tool for studying NF-κB signaling and a potential therapeutic candidate for diseases driven by NF-κB hyperactivation. nih.govmdpi.com

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. nih.gov Evading apoptosis is a key capability of cancer cells. nih.gov The extrinsic apoptosis pathway is initiated by the activation of initiator caspases, most notably caspase-8. nih.govmdpi.com

Studies have shown that quinazoline derivatives can trigger apoptosis. The compound EVP4593 (QNZ), in addition to its NF-κB inhibitory role, has been reported to increase the levels of pro-apoptotic proteins, including caspase-8 and caspase-3, in human hepatocellular carcinoma cells. nih.gov This indicates that EVP4593 can trigger cell death through the extrinsic apoptosis pathway. Similarly, though based on a quinoline (B57606) core, the derivative PQ1 has also been shown to activate caspase-8, leading to subsequent caspase-3 activation and apoptosis in breast cancer cells. nih.govresearchgate.net The activation of caspase-8 demonstrates a critical mechanism by which these compounds can exert anti-cancer effects. nih.govnih.gov

The NF-κB pathway directly controls the transcription of numerous pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govnih.gov These cytokines are pivotal mediators of inflammatory responses and are implicated in a wide range of inflammatory diseases. nih.govmdpi.com

The potent inhibition of NF-κB by quinazoline derivatives leads to a significant reduction in the production of these cytokines. Specifically, the quinazoline derivative EVP4593 (QNZ) has been shown to be a powerful inhibitor of TNF-α production, with an IC₅₀ value of 7 nM in Jurkat T cells. medchemexpress.comselleckchem.com Other studies have also confirmed that various quinazoline derivatives can inhibit the secretion of TNF-α induced by lipopolysaccharide (LPS). nih.govnih.gov This anti-inflammatory effect, mediated by the suppression of key cytokines, highlights the therapeutic potential of this compound class for treating immune-mediated inflammatory diseases. nih.govnih.gov

| Compound | Pathway/Target | Effect | IC₅₀ |

| EVP4593 (QNZ) | NF-κB Transcriptional Activation | Inhibition | 11 nM medchemexpress.comselleckchem.com |

| EVP4593 (QNZ) | TNF-α Production | Inhibition | 7 nM medchemexpress.comselleckchem.com |

| EVP4593 (QNZ) | Pro-apoptotic Proteins | Increased levels of Caspase-8 and Caspase-3 | N/A nih.gov |

This table summarizes the inhibitory concentrations and effects of the quinazoline derivative EVP4593 on key signaling pathways and protein levels.

Interactions with Penicillin-Binding Proteins (PBPs) in the Context of Antibacterial Activity

Following a comprehensive review of available scientific literature, no specific research findings or data tables detailing the interactions of This compound with Penicillin-Binding Proteins (PBPs) in the context of antibacterial activity have been identified.

While the broader class of quinazoline and quinazolinone derivatives has been the subject of research for their potential antibacterial properties, with some studies exploring their mechanisms of action, information directly pertaining to the this compound derivative and its specific interactions with PBPs is not present in the surveyed literature. eco-vector.comnih.govresearchgate.net

Research into the antibacterial mechanisms of the quinazoline scaffold is ongoing, and future studies may elucidate the specific molecular targets and interactions of various derivatives, including this compound.

Structure Activity Relationship Sar and Ligand Design Principles for 4 Cyclopropylmethoxy Quinazoline Derivatives

Comprehensive Evaluation of Substituent Effects on Biological Activity of 4-(Cyclopropylmethoxy)quinazoline Analogs

Systematic modification of the this compound scaffold has provided significant insights into the chemical features required for biological activity. Research has focused on how different functional groups at key positions affect interactions with biological targets.

Influence of the Cyclopropylmethoxy Substitution at the C-4 Position on Target Affinity and Efficacy

The substituent at the C-4 position of the quinazoline (B50416) ring is a critical determinant of the compound's pharmacological profile. While direct studies on the 4-(cyclopropylmethoxy) group are specific, broader research on 4-substituted quinazolines provides a framework for understanding its role.

The introduction of an ether linkage, such as in the cyclopropylmethoxy group, can be a key interaction point, potentially forming hydrogen bonds or dipole interactions within a target's binding site. acs.org For instance, in a series of antimalarial quinazolinone derivatives, an ether oxygen in a linker at a related position was found to be highly beneficial, suggesting it establishes key interactions with a well-defined geometry. acs.org

Modifications at the C-4 position with various groups, including aliphatic branches, anilino groups, or piperazine (B1678402) moieties, have been shown to significantly alter biological activity. nih.govnih.govnih.gov For example, 4-anilinoquinazoline (B1210976) derivatives are essential for activity as epidermal growth factor receptor (EGFR) kinase inhibitors. nih.gov The nature of the substituent dictates the compound's ability to fit into specific binding pockets. In some anticancer agents, a decylamine (B41302) group at C-4 was found to be beneficial for activity. nih.gov The cyclopropylmethoxy group, with its combination of a flexible ether linkage and a rigid, small cyclopropyl (B3062369) ring, likely provides a unique conformational profile that can be optimized for specific targets.

Table 1: Effect of C-4 Substitutions on Quinazoline Activity

| C-4 Substituent Type | General Effect on Activity | Example Target Class | Citation |

|---|---|---|---|

| Anilino Groups | Essential for EGFR kinase inhibition | Anticancer | nih.gov |

| Aliphatic Chains | Can confer moderate activity | Cyclin-dependent kinase inhibitors | nih.gov |

| Piperazine Moieties | Can yield potent, broad-spectrum inhibition | Anticancer | nih.gov |

Significance of Substituents at the C-6 and C-7 Positions for Receptor Selectivity

The C-6 and C-7 positions on the quinazoline ring are frequently modified to enhance potency and modulate receptor selectivity. mdpi.com Small molecular changes at these positions can lead to significant improvements in activity and selectivity. nih.gov

In the context of anticancer agents, substitutions at the C-6 and C-7 positions with groups like methoxy (B1213986) or other polar moieties have been explored extensively. mdpi.comjst.go.jp For EGFR inhibitors, substitutions at these positions are crucial for optimizing interactions with the receptor. jst.go.jp For example, placing a nitro group at the C-6 position has been shown to increase the activity of certain BCRP inhibitors. nih.gov In another study, bromo, methyl, and methoxy substitutions at the C-6 position increased topoisomerase inhibitory activity. nih.gov

Table 2: Impact of C-6 and C-7 Substituents on Quinazoline Properties

| Position | Substituent Type | Observed Effect | Target/Activity | Citation |

|---|---|---|---|---|

| C-6 | Nitro (NO₂) | Increased activity | BCRP Inhibition | nih.gov |

| C-6 | Bromo, Methyl, Methoxy | Increased activity | Topoisomerase Inhibition | nih.gov |

| C-7 | Methoxy | Conferred A₂B receptor selectivity | Adenosine Receptor Antagonism | nih.gov |

Role of Modifications on the Core Quinazoline Rings

The fundamental quinazoline ring system, composed of a fused benzene (B151609) and pyrimidine (B1678525) ring, is the foundational scaffold for these derivatives. nih.gov Its structural integrity and electronic properties are paramount for biological activity. Modifications to this core, such as the introduction of additional fused rings or altering the pyrimidine portion, can have profound effects.

For instance, replacing the nitrogen linker at the 4-position with oxygen or sulfur has been shown to reduce EGFR inhibitory activity while increasing activity against VEGFR, particularly in compounds also featuring urea (B33335) or thiourea (B124793) moieties. jst.go.jp The synthesis of fused triazoloquinazolines from 4-hydrazinoquinazoline (B1199610) precursors represents a significant modification of the core, leading to compounds with potential phosphodiesterase 7 (PDE7) inhibitory activity. frontiersin.org The properties of quinazoline derivatives are strongly tied to the extent of conjugation and the specific positioning of substituents on both the benzene and pyrimidine rings. nih.gov

Stereochemical Factors in Modulating Biological Activity

Stereochemistry plays a crucial role in the interaction between a ligand and its biological target. The three-dimensional arrangement of atoms in a molecule can dictate its binding affinity and efficacy. In quinazoline derivatives, the spatial orientation of substituents can be a key factor.

For example, the relative orientation of aromatic fragments at different positions on the quinazoline core can be influenced by the presence of ortho substituents, which in turn affects how the molecule fits into a receptor's binding site. nih.gov The angular position of a substituent, such as an o-Cl-benzene group, can influence the arrangement of other parts of the molecule, demonstrating the importance of conformational geometry. nih.gov While specific stereochemical studies on this compound are not detailed in the provided context, the principles remain critical for ligand design, as chiral centers or restricted bond rotations can lead to enantiomers or diastereomers with significantly different biological activities.

Computational Approaches for SAR Elucidation and Ligand Design

To rationalize observed SAR data and guide the design of new, more effective ligands, computational methods are indispensable tools in modern drug discovery.

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. nih.govresearchgate.net This method allows researchers to visualize and analyze the interactions between a quinazoline derivative and the amino acid residues within the binding site of a protein. nih.govnih.gov

For quinazoline-based inhibitors, docking studies have been instrumental in understanding their mechanism of action against targets like EGFR. nih.govnih.gov Simulations can reveal key interactions, such as:

Hydrogen Bonds: The nitrogen atoms (N1 and N3) of the quinazoline scaffold often act as hydrogen bond acceptors, interacting with hinge region residues of kinases like EGFR (e.g., Met769). nih.gov

Hydrophobic Interactions: Substituents on the quinazoline ring can form hydrophobic interactions with nonpolar residues in the binding pocket, stabilizing the ligand-protein complex. nih.gov

π-π Stacking: Aromatic rings in the ligand can engage in π-π stacking interactions with aromatic residues of the target. frontiersin.org

Docking studies on various quinazoline derivatives have successfully identified compounds with better binding scores than existing drugs, highlighting potential new leads for development. nih.govresearchgate.net These computational insights, combined with molecular dynamics simulations to assess conformational stability, provide a rational basis for designing novel derivatives with improved affinity and selectivity. frontiersin.orgresearchgate.net

Molecular Dynamics Simulations for Assessing Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the binding stability and conformational dynamics of ligands within their biological targets. In the context of this compound derivatives, MD simulations provide critical insights into the molecular interactions that govern their inhibitory activity.

Studies on related quinazoline derivatives have demonstrated the utility of MD simulations in understanding their mechanism of action. For instance, MD simulations have been employed to study the binding of quinazoline-2,4,6-triamine derivatives to the epidermal growth factor receptor tyrosine kinase (EGFR-TK). acs.org These simulations have been instrumental in identifying key residues, such as Met 769, that form crucial hydrogen bonds with the quinazoline core, thereby stabilizing the ligand-protein complex. acs.org The insights gained from such simulations are invaluable for the rational design of more potent inhibitors.

Furthermore, MD simulations can elucidate the conformational changes induced in the target protein upon ligand binding. For example, in the case of DNA methyltransferase 1 (DNMT1) inhibitors based on a quinazoline scaffold, MD simulations have suggested that their inhibitory activity stems from inducing conformational changes in the CXXC and autoinhibition domains of the enzyme.

The stability of the ligand-protein complex over the simulation time is often assessed by monitoring the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions. For instance, in a study of quinazolin-4(3H)-one-morpholine hybrids targeting VEGFR2, MD simulations showed that the most potent compound maintained stable hydrogen bond interactions with the active site for over 90% of the simulation time, with minimal RMSD and RMSF values, indicating a stable binding mode. nih.gov

Table 1: Key Parameters Analyzed in Molecular Dynamics Simulations of Quinazoline Derivatives

| Parameter | Description | Significance |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions in the ligand-protein complex from a reference structure over time. | Indicates the stability of the complex. Lower, stable RMSD values suggest a stable binding pose. nih.gov |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual amino acid residues in the protein. | Identifies flexible regions of the protein and residues that are significantly affected by ligand binding. nih.gov |

| Hydrogen Bond Analysis | Tracks the formation and duration of hydrogen bonds between the ligand and the protein. | Crucial for identifying key interactions that contribute to binding affinity and selectivity. acs.orgnih.gov |

| Binding Free Energy Calculations | Estimates the free energy of binding of the ligand to the protein, often using methods like MM-GBSA or MM-PBSA. | Provides a quantitative measure of binding affinity that can be correlated with experimental data. |

Quantitative Structure-Activity Relationship (QSAR) Analyses for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound derivatives, QSAR models can be invaluable for predicting the activity of novel analogs and guiding further synthetic efforts.

The development of a robust QSAR model involves the calculation of a wide range of molecular descriptors, which can be categorized as constitutional, topological, geometrical, and electronic, among others. nih.gov These descriptors quantify various aspects of the molecular structure. Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are then used to build the predictive model. nih.gov

A QSAR study on quinazoline derivatives as tyrosine kinase (erbB-2) inhibitors highlighted the importance of Estate Contribution descriptors, such as SaaOE-Index and SsCIE-index, in predicting inhibitory activity. nih.gov The model also suggested that an electron-withdrawing group at the 4th position of the quinazoline ring enhances activity. nih.gov Such findings provide clear directions for structural modifications.

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds not included in the model development. nih.gov A statistically significant QSAR model can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing.

Table 2: Common Descriptors Used in QSAR Studies of Quinazoline Derivatives

| Descriptor Type | Examples | Information Encoded |

| Constitutional | Molecular weight, number of atoms, number of rings | Basic information about the molecule's composition. nih.gov |

| Topological | Connectivity indices (e.g., Kier & Hall indices) | Information about the branching and connectivity of atoms. |

| Geometrical | Molecular surface area, volume, shape indices | 3D aspects of the molecule's structure. |

| Electronic | Dipole moment, partial charges, HOMO/LUMO energies | Distribution of electrons and reactivity. nih.gov |

| Estate Contribution | SaaOE-Index, SsCIE-index | Information about the electronic and topological state of atoms and bonds. nih.gov |

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to bind to a specific biological target. nih.gov For this compound derivatives, pharmacophore models can be constructed based on a set of known active compounds to guide the discovery of novel scaffolds with similar biological activity.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases in a process known as virtual screening. nih.gov This allows for the rapid identification of a diverse set of compounds that possess the desired pharmacophoric features and are therefore likely to be active.

A study on quinazoline-based acetylcholinesterase inhibitors successfully employed a 3D-QSAR-based pharmacophore model to screen the ASINEX database. nih.gov The top-scoring hits from the virtual screen were then subjected to further computational analysis, including molecular docking and MD simulations, to predict their binding modes and stability, ultimately leading to the identification of potent new inhibitor candidates. nih.gov This integrated approach of pharmacophore modeling and virtual screening significantly accelerates the drug discovery process.

Table 3: Key Features of a Pharmacophore Model

| Feature | Description | Example in Quinazoline Derivatives |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | The nitrogen atoms in the quinazoline ring. |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | An amine or hydroxyl substituent. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | The quinazoline core itself or an attached phenyl group. |

| Hydrophobic (HY) | A nonpolar group that interacts favorably with nonpolar environments. | The cyclopropylmethoxy group. |

| Positive/Negative Ionizable | An atom or group that can carry a positive or negative charge at physiological pH. | A basic amine or an acidic carboxylate. |

Rational Design Principles for Enhancing Selectivity and Potency of this compound Derivatives

The rational design of this compound derivatives with enhanced selectivity and potency relies on a deep understanding of their structure-activity relationships and the specific molecular interactions with their target.

Key principles for the rational design of this class of compounds include:

Modification of the Quinazoline Core: Substitutions at various positions of the quinazoline ring can significantly impact activity and selectivity. For instance, in the development of HER2-selective inhibitors, modifications at the C-6 position of the quinazoline ring were found to be crucial for achieving selectivity over EGFR. nih.gov

Exploration of the 4-Position Substituent: The cyclopropylmethoxy group at the 4-position is a key feature. SAR studies on related quinazolinone derivatives have shown that the nature of the linker and the ether oxygen atom at this position can establish key hydrogen bond or dipole interactions with the target, significantly influencing potency. acs.org

Introduction of Diverse Moieties: The introduction of different chemical moieties can improve the compound's properties. For example, incorporating a thiophene-2-ylmethanamine at the C-4 position of the quinazoline core has been shown to increase conformational flexibility and antiproliferative activity. mdpi.com

Dual-Target Inhibition: A rational design approach can be employed to develop compounds that inhibit multiple targets simultaneously. For example, by replacing small hydrophobic substituents with phenyl urea residues, dual inhibitors of EGFR and VEGFR2 have been successfully designed. mdpi.com

By systematically applying these design principles, it is possible to optimize the structure of this compound derivatives to achieve the desired pharmacological profile.

Preclinical Efficacy Studies and Therapeutic Potential of 4 Cyclopropylmethoxy Quinazoline Analogs in Disease Models

In Vitro Cellular Efficacy Assessments

In vitro studies using cell lines are fundamental in the early assessment of the therapeutic potential of new chemical entities. For 4-(cyclopropylmethoxy)quinazoline analogs, these assessments have provided crucial insights into their antiproliferative, antimicrobial, and anti-inflammatory activities.

Antiproliferative Activity in Various Cancer Cell Lines

A significant body of research has been dedicated to evaluating the anticancer effects of quinazoline (B50416) derivatives. These compounds have demonstrated the ability to inhibit the growth of a wide range of cancer cell lines, suggesting a broad spectrum of activity.

Analogs of this compound have been tested against a variety of human cancer cell lines, revealing their potential as broad-spectrum anticancer agents. nih.gov Studies have shown that these derivatives exhibit cytotoxic effects against cell lines derived from various cancers, including:

Breast Cancer: MCF-7. nih.govresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netekb.egnih.govnih.gov

Lung Cancer: A549, NCI-H460. nih.govresearchgate.netscience.govnih.govnih.gov

Liver Cancer: HepG2. researchgate.netscience.govnih.gov

Prostate Cancer: PC-3, DU145, LNCaP. nih.govresearchgate.netekb.egnih.govresearchgate.netmdpi.com

Leukemia: K562, HL-60. researchgate.netnih.govresearchgate.net

Colorectal Carcinoma: HCT116, HT-29. nih.govresearchgate.netnih.govekb.egresearchgate.net

The inhibitory activity of these compounds is often influenced by the specific substitutions on the quinazoline core. For instance, some studies have indicated that ethoxy-substituted compounds may exhibit higher inhibitory activity against tumor cells compared to their methoxy (B1213986) counterparts. nih.gov Furthermore, the introduction of different functional groups, such as piperazine (B1678402) or isoxazole (B147169) moieties, has been shown to yield compounds with promising activities against various cell lines. nih.govresearchgate.net

A key metric for quantifying the antiproliferative activity of a compound is its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cell population. Numerous studies have determined the IC50 values for various this compound analogs across different cancer cell lines.

These values can range from the nanomolar to the micromolar range, indicating significant potency for some derivatives. For example, certain quinazoline derivatives have shown IC50 values in the low micromolar range against prostate cancer cell lines like PC3 and DU145. nih.govmdpi.com In some instances, IC50 values have been reported in the nanomolar range against specific cancer cell lines, highlighting the potent inhibitory potential of these compounds. researchgate.netnih.gov The IC50 values are crucial for structure-activity relationship (SAR) studies, helping to identify the chemical modifications that enhance anticancer efficacy. nih.gov

| Compound/Analog | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| kzl052 | PC3 (Prostate) | 0.39 ± 0.01 | mdpi.com |

| kzl052 | LNCaP (Prostate) | 0.11 ± 0.01 | mdpi.com |

| Derivative 6 | A-431 (Epithelial) | 0.034 | nih.gov |

| Derivative 6 | MCF-7 (Breast) | 2.67 | nih.gov |

| Derivative 6 | AGS (Gastric) | 3.64 | nih.gov |

| Compound 4m | A549 (Lung) | 14.2 | nih.gov |

| Compound 4i | A549 (Lung) | 17.0 | nih.gov |

| Compound 4n | A549 (Lung) | 18.1 | nih.gov |

| Compound 5d | HepG2 (Liver) | 1.94 - 7.1 | researchgate.net |

| Compound 5d | MCF-7 (Breast) | 1.94 - 7.1 | researchgate.net |

| Compound 5d | MDA-231 (Breast) | 1.94 - 7.1 | researchgate.net |

| Compound 5d | HeLa (Cervical) | 1.94 - 7.1 | researchgate.net |

Understanding the mechanism by which a compound kills cancer cells is crucial for its development as a therapeutic agent. For several quinazoline analogs, studies have indicated that their cytotoxic effects are mediated through the induction of apoptosis, or programmed cell death.

Evidence for apoptosis induction includes the activation of key executioner enzymes like caspase-3 and the degradation of nuclear chromatin. nih.gov Some quinazolinedione derivatives have been shown to induce apoptosis in breast cancer cells (MCF-7) primarily through the intrinsic pathway. nih.gov This is evidenced by the upregulation of caspase-9 and p53, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov The ability of these compounds to selectively induce apoptosis in cancer cells while showing less toxicity to non-tumoral cells is a highly desirable characteristic for an anticancer drug. nih.gov

Antimicrobial Activity Against Bacterial and Fungal Strains

In addition to their anticancer properties, quinazoline derivatives have been explored for their potential as antimicrobial agents. The emergence of drug-resistant microbial strains has created an urgent need for new and effective antimicrobial compounds.

Studies have demonstrated that certain quinazolinone derivatives exhibit significant activity against a range of bacterial and fungal strains. nih.govbiomedpharmajournal.orgmdpi.comnih.govnih.govnih.govresearchgate.netksu.edu.saeco-vector.com These compounds have shown inhibitory effects against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). nih.govbiomedpharmajournal.orgnih.govresearchgate.neteco-vector.com Furthermore, promising antifungal activity has been observed against strains such as Candida albicans and Aspergillus niger. nih.govbiomedpharmajournal.orgnih.govksu.edu.sa The antimicrobial activity is often evaluated by determining the minimum inhibitory concentration (MIC), with some derivatives showing efficacy at low concentrations. mdpi.com The broad spectrum of activity suggests that the quinazoline scaffold is a valuable template for the development of novel antimicrobial agents. nih.gov

| Compound/Analog | Microorganism | Activity | Reference |

|---|---|---|---|

| Quinazolinone derivatives | Gram-negative bacteria | Good bacteriostatic activity | nih.gov |

| Quinazolinone derivatives | C. albicans, A. niger | Good activity | nih.gov |

| Fused pyrolo-quinazolinone derivatives | C. albicans, A. niger | Good activity at 32 or 64 μg/ml | nih.gov |

| Compound A-2 | E. coli | Excellent activity | biomedpharmajournal.org |

| Compound A-3 | A. niger | Excellent activity | biomedpharmajournal.org |

| Compound A-4 | P. aeruginosa | Excellent activity | biomedpharmajournal.org |

| Compound A-6 | C. albicans | Excellent activity | biomedpharmajournal.org |

| Compound 5a | Bacterial and fungal strains | Potent, MIC range (1–16) μg/mL | mdpi.com |

Anti-Inflammatory Effects in Cell-Based Assays

The quinazoline core is also a feature of compounds with anti-inflammatory properties. nih.govnih.govorientjchem.orgmdpi.commdpi.com Preclinical studies have utilized cell-based assays to evaluate the anti-inflammatory potential of this compound analogs.

Antimalarial Activity in Parasite Strains

The global challenge of drug-resistant malaria necessitates the discovery of new chemical entities with novel mechanisms of action. nih.gov Analogs of the 4(1H)-quinolone scaffold, structurally related to quinazolines, have been identified as a promising class of antimalarials.

Initial structure-activity relationship (SAR) studies on 4(1H)-quinolones revealed that specific substitutions are crucial for potent antimalarial activity. For instance, compounds with a 6-chloro-7-methoxy substitution pattern on the benzenoid ring showed a synergistic effect on activity. While a 3-phenyl-4(1H)-quinolone was less potent than its 3-alkyl or 3-alkenyl counterparts, it offered a more robust platform for development due to better microsomal stability and solubility. Further modifications to the 3-phenyl group led to the discovery of analogs with low nanomolar efficacy against both chloroquine-sensitive and resistant Plasmodium falciparum strains. For example, a para-trifluoromethoxyphenyl analog demonstrated excellent EC50 values of 7.72 nM against the W2 strain and 7.76 nM against the TM90-C2B strain.

The mechanism of action for some quinoline-based antimalarials involves the inhibition of hemozoin formation, a critical detoxification process for the parasite. plos.orgnih.gov Studies on 4-aminoquinoline (B48711) analogs have shown that they can effectively inhibit this pathway in a dose-dependent manner. plos.org Furthermore, these compounds are thought to become trapped in the parasite's acidic food vacuole, leading to the accumulation of toxic heme and ultimately causing parasite death. nih.gov

Table 1: In Vitro Antimalarial Activity of Selected 4(1H)-Quinolone Analogs

| Compound/Analog | Parasite Strain | Efficacy (EC50) |

|---|---|---|

| para-Trifluoromethoxyphenyl analog | P. falciparum W2 | 7.72 nM |

| para-Trifluoromethoxyphenyl analog | P. falciparum TM90-C2B | 7.76 nM |

| Biaryl ether analog (46) | P. falciparum W2 | 2.40 nM |

| Biaryl ether analog (46) | P. falciparum TM90-C2B | 1.31 nM |

| Benzyloxyphenyl ether analog (48) | P. falciparum W2 | 1.30 nM |

| Benzyloxyphenyl ether analog (48) | P. falciparum TM90-C2B | 0.638 nM |

This table presents a selection of data from referenced studies and is not exhaustive.

In Vivo Efficacy Evaluation in Animal Models of Disease

Following promising in vitro results, the therapeutic potential of this compound analogs and related compounds has been further assessed in various animal models of human diseases.

Antimalarial Efficacy in Humanized Murine Models

Murine models are indispensable for the preclinical evaluation of antimalarial drug candidates, providing insights into in vivo efficacy and pharmacokinetics before human trials. nih.gov Humanized mouse models, in particular, offer an enhanced platform for studying the efficacy of novel compounds against human Plasmodium species. nih.gov

In vivo studies using rodent malaria parasites, such as Plasmodium berghei, serve as an initial screen for efficacy. nih.govnih.gov Several 4(1H)-quinolone analogs that demonstrated potent in vitro activity were advanced to in vivo testing in mice. Promising compounds, including analogs 7, 62, 66, and 67, achieved a parasitemia reduction of over 99% after six days in P. berghei-infected mice. Similarly, other quinazolinone derivatives based on the natural product febrifugine (B1672321) also exhibited antimalarial activity against P. berghei in mice. nih.gov

While these rodent models are valuable, humanized mice that can be infected with human Plasmodium species provide a more clinically relevant system for evaluating antimalarial efficacy. nih.gov These models help to bridge the phylogenetic gap between mice and humans, offering a better representation of human immune responses and drug metabolism. nih.gov

Anti-Inflammatory Activity in Rodent Models of Acute Lung Injury

Acute lung injury (ALI) is a severe inflammatory condition with high mortality. nih.gov Quinazoline derivatives have been investigated for their potential to mitigate the inflammatory cascade in ALI. nih.gov In a study using a lipopolysaccharide (LPS)-induced ALI model in rats, pretreatment with quinazoline derivatives, specifically compounds 6m and 6q, significantly alleviated lung histopathological changes, reduced the infiltration of inflammatory cells, and decreased the expression of pro-inflammatory cytokine mRNA. nih.gov These findings suggest that quinazoline analogs can suppress the inflammatory response in vivo, indicating their potential as therapeutic agents for ALI. nih.gov

The anti-inflammatory effects of these compounds are often mediated through the inhibition of key signaling pathways, such as the nuclear factor κB (NF-κB) pathway, and the downregulation of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov

Investigation of Antipsychotic-Like Properties in Behavioral Animal Models

The evaluation of potential antipsychotic drugs relies on a battery of behavioral animal models that aim to mimic certain aspects of psychosis. nih.govresearchgate.netscielo.br These models include tests for conditioned avoidance response, antagonism of psychotomimetic-induced behaviors (e.g., stereotypy and hyperlocomotion), and prepulse inhibition (PPI) of the startle response, which is a measure of sensorimotor gating that is deficient in schizophrenic patients. scielo.brscielo.br

While specific studies on the antipsychotic-like properties of this compound were not identified in the provided search results, the general approach to evaluating such compounds involves assessing their ability to modulate these behaviors. For instance, a potential antipsychotic agent would be expected to reduce conditioned avoidance responding and reverse the hyperlocomotion or stereotypy induced by dopamine (B1211576) agonists like amphetamine or apomorphine. scielo.brscielo.br Furthermore, the ability of a compound to restore deficits in PPI induced by psychotomimetic drugs is considered a strong predictor of antipsychotic efficacy. scielo.br The profile of a novel compound in these models is often compared to that of established first-generation (e.g., haloperidol) and second-generation (e.g., clozapine) antipsychotics to predict its clinical efficacy and side-effect profile. scielo.brnih.gov

Antibacterial Efficacy in Murine Infection Models

The rise of antibiotic-resistant bacteria has spurred the search for new classes of antibacterial agents. nih.gov The 4(3H)-quinazolinone core has emerged as a privileged structure in the development of novel antibiotics. nih.gov

A novel 4(3H)-quinazolinone was discovered through in silico screening and subsequently shown to have antibacterial activity against Staphylococcus aureus. nih.gov Further optimization led to the identification of compound 27, which demonstrated potent activity against methicillin-resistant S. aureus (MRSA). nih.gov The efficacy of this new quinazolinone was evaluated in a mouse peritonitis model of MRSA infection, where it showed greater than 50% efficacy. nih.gov Compound 27 also proved effective in a mouse neutropenic thigh infection model. nih.gov

The mechanism of action for this class of quinazolinones involves the inhibition of penicillin-binding proteins (PBPs), specifically PBP1 and PBP2a in MRSA, which are essential for bacterial cell wall synthesis. nih.gov This is a similar mechanism to β-lactam antibiotics, but the non-β-lactam structure of the quinazolinones makes them of considerable interest for overcoming resistance. nih.gov

Table 2: In Vivo Efficacy of a 4(3H)-Quinazolinone Analog (Compound 27) in Murine Infection Models

| Animal Model | Pathogen | Outcome |

|---|---|---|

| Mouse Peritonitis Model | MRSA | >50% efficacy |

| Mouse Neutropenic Thigh Infection Model | MRSA | Efficacious |

This table summarizes the in vivo antibacterial efficacy of a specific quinazolinone analog as reported in the cited literature.

Advanced Research Perspectives and Future Directions for 4 Cyclopropylmethoxy Quinazoline Research

Exploration of Polypharmacology and Multi-Target Directed Ligands within the 4-(Cyclopropylmethoxy)quinazoline Class

The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a strategy to tackle complex diseases with multifactorial etiologies. The quinazoline (B50416) scaffold is known to interact with a variety of biological targets, and this compound is no exception. Future investigations will delve into the polypharmacological profile of this compound and its derivatives. This involves screening against a broad panel of kinases and other enzymes to identify potential off-target effects that could be therapeutically beneficial. The design of multi-target directed ligands (MTDLs) based on the this compound framework could lead to the development of novel agents for diseases like cancer and neurodegenerative disorders, where hitting multiple pathological pathways simultaneously may offer superior efficacy.

Application of Cutting-Edge Computational Chemistry Techniques in Drug Discovery

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For this compound, these techniques will be instrumental in several key areas. Quantum mechanics (QM) calculations can provide insights into the electronic properties and reactivity of the molecule, guiding the design of new synthetic routes. Molecular docking and dynamics simulations will continue to be used to predict the binding modes of analogs to their target proteins, helping to rationalize SAR data and prioritize compounds for synthesis. Furthermore, the application of more advanced techniques like free energy perturbation (FEP) and machine learning algorithms can enhance the accuracy of binding affinity predictions and identify novel chemical space for exploration.

Investigation of Emerging Therapeutic Applications Beyond Currently Explored Disease Areas

While much of the research on quinazoline derivatives has focused on oncology, the therapeutic potential of this compound and its analogs may extend to other disease areas. Future studies should explore its activity against a wider range of targets implicated in inflammatory diseases, metabolic disorders, and infectious diseases. For instance, the modulation of certain kinases by quinazoline-based inhibitors has shown promise in models of autoimmune diseases. Systematic screening of this compound against diverse biological targets could uncover unexpected therapeutic opportunities and expand the clinical utility of this chemical class.

Strategies for Addressing and Overcoming Mechanisms of Drug Resistance

Drug resistance remains a significant hurdle in the long-term efficacy of many targeted therapies. As with other kinase inhibitors, resistance to drugs based on the this compound scaffold can emerge through various mechanisms, including target mutations and activation of bypass signaling pathways. A proactive approach to combat resistance is crucial. This involves the design of next-generation inhibitors that can effectively bind to both wild-type and mutant forms of the target protein. Additionally, combination therapies, where a this compound-based agent is co-administered with another drug that targets a different pathway, could be a powerful strategy to prevent or delay the onset of resistance.

Integration of Omics Data for Deeper Mechanistic Insights into Compound Action

The integration of "omics" data, including genomics, proteomics, and metabolomics, will provide a more holistic understanding of the biological effects of this compound. By analyzing changes in gene expression, protein levels, and metabolic profiles in response to compound treatment, researchers can gain deeper insights into its mechanism of action. This systems-level approach can help to identify novel biomarkers of drug response, elucidate downstream signaling pathways affected by the compound, and uncover potential mechanisms of toxicity. Ultimately, integrating omics data will facilitate a more personalized approach to therapy, allowing for the selection of patients who are most likely to benefit from treatment with this compound-based drugs.

Q & A

Basic: What are the common synthetic routes for 4-(Cyclopropylmethoxy)quinazoline, and how do reaction conditions influence yield?

The synthesis typically involves coupling cyclopropylmethyl groups to quinazoline scaffolds. For example, electrochemical methods using aluminum/carbon electrodes and acetic acid as an electrolyte enable oxidative cyclization at room temperature, achieving yields >80% under mild conditions . Traditional methods (e.g., using benzyl chlorides) require high temperatures (>100°C) and transition metals, which may degrade sensitive substituents . Optimizing solvent polarity (e.g., DMF vs. THF) and stoichiometry of cyclopropylmethyl precursors is critical for minimizing side reactions.

Advanced: How can regioselectivity challenges in this compound derivatives be addressed during functionalization?

Regioselectivity issues arise during substitutions at the quinazoline C2 or C7 positions. Computational tools (DFT) predict electron density distributions, guiding electrophilic/nucleophilic attack sites . For example, ferrocenyl-substituted quinazolines show preferential functionalization at the C2 position due to steric and electronic effects, as validated by X-ray crystallography . Microwave-assisted synthesis can enhance selectivity by reducing reaction times and intermediate decomposition .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR : H and C NMR identify cyclopropylmethoxy protons (δ 0.5–1.5 ppm) and quinazoline aromatic signals (δ 7.5–8.5 ppm) .

- IR : Stretching vibrations for C-O-C (1250–1150 cm) and quinazoline C=N (1650–1600 cm) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Advanced: How do structural modifications impact the biological activity of this compound analogs?

- Anticancer Activity : Substitution with electron-withdrawing groups (e.g., -F, -Cl) at C6/C7 enhances kinase inhibition (e.g., EGFR) by improving binding affinity .

- Antimicrobial Effects : Adding heterocyclic moieties (e.g., thiazole) increases membrane permeability, as shown in MIC assays against S. aureus .

- SAR Studies : Ferrocenyl groups introduce redox activity, enabling dual-mode action (e.g., ROS generation and target inhibition) .

Basic: What are the key safety considerations when handling this compound?

- PPE : Use nitrile gloves, chemical-resistant suits, and fume hoods to avoid dermal/ocular exposure .

- Waste Disposal : Quench reactive intermediates (e.g., chlorinated byproducts) with aqueous NaHSO before disposal .

- Storage : Keep under inert gas (N) at –20°C to prevent hydrolysis of the cyclopropylmethoxy group .

Advanced: How can electrochemical methods resolve contradictions in reported yields of quinazoline derivatives?

Discrepancies in yields (e.g., 60–95%) often stem from variable electrode materials or electrolyte pH. For instance, undivided cells with carbon electrodes improve current efficiency by 30% compared to platinum, as shown in cyclic voltammetry studies . Controlled-potential electrolysis (CPE) at 1.2 V vs. Ag/AgCl minimizes overoxidation, enhancing reproducibility .

Basic: What analytical methods validate the purity of this compound?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities (<0.5% area) .

- TLC : Silica gel plates (ethyl acetate/hexane, 3:7) confirm single spots (R ≈ 0.4) .

- Elemental Analysis : Carbon/hydrogen/nitrogen content must align with theoretical values (±0.3%) .

Advanced: How does the cyclopropylmethoxy group influence the compound’s pharmacokinetic properties?

- Metabolic Stability : The cyclopropyl group reduces CYP450-mediated oxidation, extending half-life (t) in vivo .

- LogP : The methoxy group increases lipophilicity (LogP +0.7), enhancing blood-brain barrier penetration in CNS studies .

- Plasma Protein Binding : Moderate binding (85–90%) balances free drug availability and sustained release .

Basic: What computational tools predict the reactivity of this compound in drug design?

- DFT Calculations : Gaussian 09 models HOMO/LUMO energies to identify nucleophilic/electrophilic sites .

- Molecular Docking : AutoDock Vina simulates binding poses with target proteins (e.g., HER2), guiding lead optimization .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Advanced: How can this compound be tailored for selective kinase inhibition?

- Covalent Inhibitors : Introduce acrylamide groups at C2 to target cysteine residues (e.g., EGFR-T790M) .

- Allosteric Modulators : Bulkier substituents (e.g., tert-butyl) at C6 occupy hydrophobic pockets in kinases like BTK .

- Prodrugs : Phosphate esters at the methoxy group improve solubility and enable pH-dependent activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.